molecular formula C16H26N2O2 B2699483 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide CAS No. 300821-54-9

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

Cat. No.: B2699483
CAS No.: 300821-54-9
M. Wt: 278.396
InChI Key: YSBVKXXYINFPMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with chloroacetic acid to form 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is used extensively in proteomics research. It is employed in the study of protein interactions, modifications, and functions. Additionally, it has applications in the development of new pharmaceuticals and in the investigation of biological pathways .

Mechanism of Action

The mechanism of action of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide involves its interaction with specific proteins and enzymes. It can inhibit or activate these molecular targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .

Properties

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)20-10-14(19)18-17/h6-9H,10-11,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBVKXXYINFPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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